((1-(叔丁氧羰基)哌啶-4-基)甲基)三苯基膦碘化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

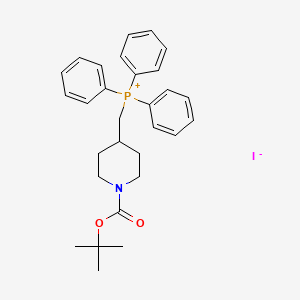

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide: is a phosphonium salt with the molecular formula C29H35INO2P and a molecular weight of 587.48 g/mol .

科学研究应用

我已经对“((1-(叔丁氧羰基)哌啶-4-基)甲基)三苯基膦碘化物”的科学研究应用进行了全面搜索,但不幸的是,搜索结果中没有 readily available 的具体应用信息。 该化合物是一种哌啶衍生物,是药物构建的重要合成模块 ,但没有提供关于其在科学研究中的独特应用的详细资料。

作用机制

Target of Action

The compound ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide is primarily used as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development . PROTACs are a class of bifunctional molecules that target proteins for degradation .

Mode of Action

The compound interacts with its targets by forming a ternary complex, which is facilitated by the rigidity of the linker . This interaction leads to changes in the 3D orientation of the degrader, optimizing drug-like properties .

Biochemical Pathways

The compound affects the protein degradation pathway. By forming a ternary complex with the target protein and an E3 ubiquitin ligase, it facilitates the ubiquitination and subsequent degradation of the target protein .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide typically involves the reaction of N-Boc-4-piperidinemethanol with triphenylphosphine and iodomethane . The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants and products. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to

生物活性

((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide, commonly referred to as Boc-piperidin-4-ylmethyltriphenylphosphonium iodide, is a synthetic organic compound with potential applications in medicinal chemistry. The compound features a piperidine ring, which is prevalent in many bioactive molecules, and a triphenylphosphonium group, known for its utility in organic synthesis. Despite its promising structure, detailed research on its biological activity is limited.

Chemical Structure and Properties

The molecular formula of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide is C₃₁H₃₈N₁O₂P, with a molecular weight of 587.5 g/mol. The compound consists of:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Triphenylphosphonium group : A positively charged phosphonium ion that enhances the compound's lipophilicity and cellular uptake.

Biological Activity Overview

The biological activity of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide has not been extensively documented. However, insights can be drawn from the characteristics of its structural components.

- Cellular Uptake : The triphenylphosphonium moiety is known to facilitate the transport of compounds across cellular membranes, particularly in mitochondrial targeting due to its lipophilic nature.

- Drug Development Precursor : The piperidine scaffold is associated with various pharmacological activities, including antitumor, antiviral, and anti-inflammatory effects. This suggests that derivatives of this compound could be explored for similar activities.

Research Findings and Case Studies

While specific studies on ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide are scarce, related compounds have shown significant biological activities:

| Compound | Activity | Reference |

|---|---|---|

| Triphenylphosphonium salts | Mitochondrial targeting agents | |

| Piperidine derivatives | Antiviral activity against HIV | |

| Piperidine-based compounds | Antitumor properties |

Case Study: Related Piperidine Compounds

A study investigating piperidine derivatives revealed that modifications on the piperidine ring significantly influenced their antiviral potency against HIV strains. For instance, compounds with specific substituents exhibited EC50 values ranging from 6.02 to 23.9 nmol/L against resistant strains, indicating that structural variations can lead to enhanced biological activity.

Synthesis and Applications

The synthesis of ((1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)triphenylphosphonium iodide involves standard organic synthesis techniques where the tert-butoxycarbonyl (Boc) protecting group is employed to facilitate the formation of the piperidine derivative before attaching the triphenylphosphonium moiety. This strategy allows for selective deprotection under mild conditions to yield bioactive compounds.

属性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl-triphenylphosphanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2P.HI/c1-29(2,3)32-28(31)30-21-19-24(20-22-30)23-33(25-13-7-4-8-14-25,26-15-9-5-10-16-26)27-17-11-6-12-18-27;/h4-18,24H,19-23H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFMQELZEAFAKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35INO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592695 |

Source

|

| Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

587.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146293-11-0 |

Source

|

| Record name | {[1-(tert-Butoxycarbonyl)piperidin-4-yl]methyl}(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。